molecular formula C18H29N3O4 B5632685 2-(2-methoxyethyl)-8-[(2-oxopyrrolidin-1-yl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one

2-(2-methoxyethyl)-8-[(2-oxopyrrolidin-1-yl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one

Cat. No. B5632685
M. Wt: 351.4 g/mol
InChI Key: GGVDELMYYOVOML-UHFFFAOYSA-N
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Description

Diazaspiro undecanes are a class of compounds with notable significance in medicinal chemistry and organic synthesis. They are characterized by their unique spirocyclic structure, incorporating nitrogen atoms within the framework. This structural motif is found in various bioactive molecules and pharmaceutical agents, contributing to diverse pharmacological properties.

Synthesis Analysis

The synthesis of diazaspiro undecanes, including compounds similar to "2-(2-methoxyethyl)-8-[(2-oxopyrrolidin-1-yl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one," often involves multistep synthetic routes. Techniques such as Claisen condensation, acid-catalyzed decarboxylation, and spirocyclization are employed to construct the spirocyclic core. For instance, a method for synthesizing diazaspiro[5.5]undecane derivatives involves the reaction of 1,3-diaryl-2-propen-1-ones with barbituric acid in aqueous ethanol under refluxing conditions without a catalyst (Ahmed et al., 2012).

Molecular Structure Analysis

The molecular structure of diazaspiro undecanes is characterized by NMR, mass spectrometry, and often X-ray crystallography. The spirocyclic nature of these compounds contributes to their conformational properties, with many displaying a chair conformation in their cyclohexanone units. The molecular structure is crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions and Properties

Diazaspiro undecanes undergo various chemical reactions, including electrophilic substitutions, Michael additions, and reactions with electrophiles like alkyl halides and acid chlorides. These reactions are useful for functionalizing the compound or introducing new substituents to modulate its physical and chemical properties (Cordes et al., 2013).

properties

IUPAC Name

2-(2-methoxyethyl)-8-[2-(2-oxopyrrolidin-1-yl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O4/c1-25-11-10-21-14-18(7-5-16(21)23)6-3-9-20(13-18)17(24)12-19-8-2-4-15(19)22/h2-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGVDELMYYOVOML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CC2(CCCN(C2)C(=O)CN3CCCC3=O)CCC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxyethyl)-8-[(2-oxopyrrolidin-1-yl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one

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